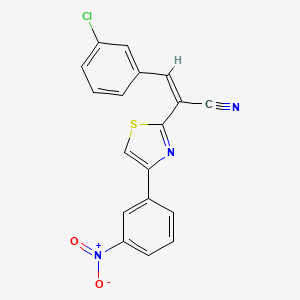
(Z)-3-(3-chlorophenyl)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-3-(3-chlorophenyl)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of acrylonitriles and has been found to exhibit various biological activities.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for (Z)-3-(3-chlorophenyl)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile involves the condensation of 3-chlorobenzaldehyde with 4-(3-nitrophenyl)thiazol-2-amine to form the corresponding Schiff base, which is then reacted with malononitrile to yield the final product.
Starting Materials
3-chlorobenzaldehyde, 4-(3-nitrophenyl)thiazol-2-amine, malononitrile
Reaction
Step 1: Condensation of 3-chlorobenzaldehyde with 4-(3-nitrophenyl)thiazol-2-amine in ethanol to form the corresponding Schiff base., Step 2: Addition of malononitrile to the Schiff base in ethanol and refluxing the mixture for several hours., Step 3: Isolation of the product by filtration and recrystallization from ethanol.
Wirkmechanismus
The mechanism of action of (Z)-3-(3-chlorophenyl)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile is not fully understood. However, it is believed to inhibit the activity of enzymes by binding to their active sites. It has also been suggested that the compound induces apoptosis in cancer cells by activating caspase enzymes.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of (Z)-3-(3-chlorophenyl)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile have been studied in vitro and in vivo. In vitro studies have shown that the compound inhibits the activity of enzymes involved in the pathogenesis of various diseases. In vivo studies have shown that the compound exhibits anticancer activity and reduces inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (Z)-3-(3-chlorophenyl)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile in lab experiments include its high potency and selectivity for various enzymes and its potential anticancer activity. However, the limitations of using this compound include its potential toxicity and lack of in vivo studies.
Zukünftige Richtungen
There are several future directions for the research on (Z)-3-(3-chlorophenyl)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile. These include:
1. Further studies on the mechanism of action of the compound.
2. In vivo studies to determine the toxicity and efficacy of the compound.
3. Studies on the potential applications of the compound in the treatment of various diseases.
4. Development of derivatives of the compound with improved selectivity and potency.
5. Identification of new targets for the compound.
Conclusion:
In conclusion, (Z)-3-(3-chlorophenyl)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile is a chemical compound that has potential applications in scientific research. It exhibits inhibitory activity against various enzymes and anticancer activity against various cancer cell lines. Further studies are needed to fully understand the mechanism of action of the compound and its potential applications in the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
(Z)-3-(3-chlorophenyl)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile has been extensively studied for its potential applications in scientific research. It has been found to exhibit inhibitory activity against various enzymes such as acetylcholinesterase, butyrylcholinesterase, and tyrosinase. Additionally, it has been found to exhibit anticancer activity against various cancer cell lines.
Eigenschaften
IUPAC Name |
(Z)-3-(3-chlorophenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10ClN3O2S/c19-15-5-1-3-12(8-15)7-14(10-20)18-21-17(11-25-18)13-4-2-6-16(9-13)22(23)24/h1-9,11H/b14-7- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAQMUBWSKYLGCE-AUWJEWJLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)/C=C(/C#N)\C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10ClN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(3-chlorophenyl)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

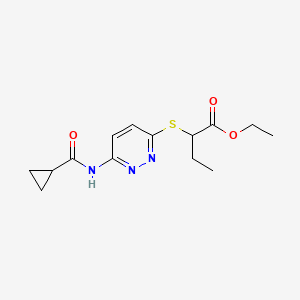
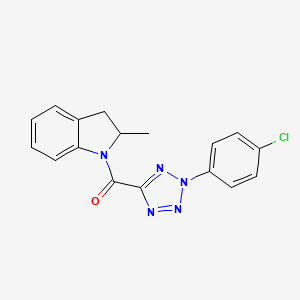
![2-((2-cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2384363.png)
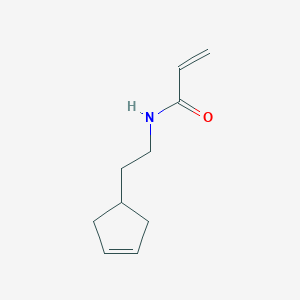
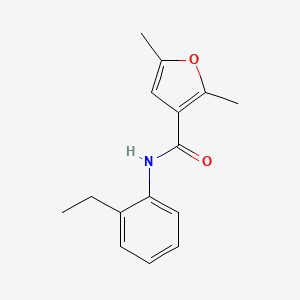
![N-(1,3-benzodioxol-5-yl)-N-[(4-propan-2-ylphenyl)methyl]thiophene-2-sulfonamide](/img/structure/B2384368.png)
![N-(2,4-difluorophenyl)-2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)acetamide](/img/structure/B2384369.png)
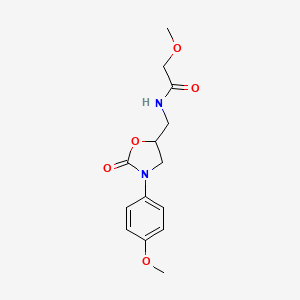
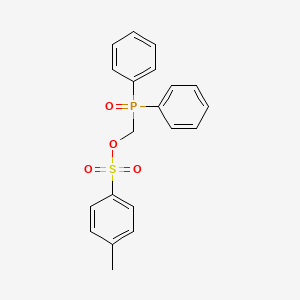
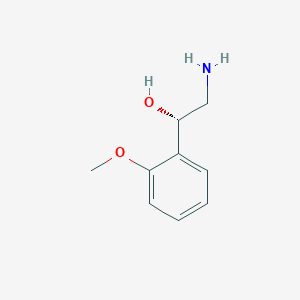
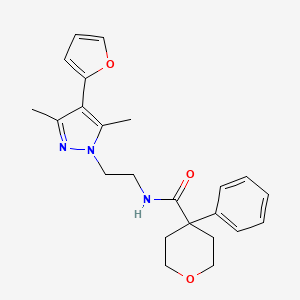
![3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)-1-[(2-methylphenyl)methyl]urea](/img/structure/B2384379.png)
acetic acid](/img/structure/B2384381.png)
![2-{[(Pyridin-4-yl)methyl]amino}cyclobutan-1-ol](/img/structure/B2384383.png)